Product packaging for Methyl 2-(2-pyrimidyl)acetate(Cat. No.:CAS No. 60561-50-4)

Methyl 2-(2-pyrimidyl)acetate

Cat. No.: B1315466
CAS No.: 60561-50-4
M. Wt: 152.15 g/mol
InChI Key: ZDUBLLCAMMIGFH-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the fields of organic and medicinal chemistry. As a six-membered heterocyclic aromatic ring with two nitrogen atoms, it is a fundamental component of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine found in RNA and DNA. nih.gov This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery and development. gsconlinepress.commdpi.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied pharmacological activities. researchgate.net Researchers have successfully synthesized pyrimidine derivatives that exhibit properties including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comekb.egresearchgate.net The ability to fine-tune the structure of the pyrimidine core enables the development of targeted therapies for a multitude of diseases. mdpi.com

Overview of Pyrimidineacetic Acid Derivatives and their Research Importance

Within the vast family of pyrimidine compounds, pyrimidineacetic acid derivatives have emerged as a particularly noteworthy class. ontosight.ai These molecules are characterized by a pyrimidine ring attached to an acetic acid group or its ester. This structural feature often imparts unique biological activities, making them valuable subjects of research. ontosight.ai

The research importance of pyrimidineacetic acid derivatives stems from their potential to interact with various biological targets, such as enzymes and receptors. ontosight.aiontosight.ai For instance, certain derivatives have been investigated for their ability to interfere with DNA synthesis, a mechanism that is highly relevant in the development of anticancer agents. ontosight.ai The exploration of these derivatives continues to yield promising candidates for new therapeutic agents. ontosight.ai

Positioning of Methyl 2-(2-Pyrimidyl)acetate within Pyrimidine Chemistry

This compound, with the chemical formula C7H8N2O2, is a specific ester derivative of pyrimidineacetic acid. synquestlabs.com Its structure consists of a methyl ester of acetic acid attached to the second position of a pyrimidine ring. nih.gov This precise arrangement of atoms gives the molecule its distinct chemical properties and potential for biological activity.

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com Researchers utilize this compound as a starting material to create novel pyrimidine derivatives with tailored properties. Its applications in research are primarily focused on the synthesis of compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. smolecule.comontosight.ai The study of this compound and its derivatives contributes significantly to the expanding knowledge base of pyrimidine chemistry and its role in medicinal science.

PropertyValue
Chemical Formula C7H8N2O2
Molecular Weight 152.153 g/mol
CAS Number 60561-50-4
Synonyms Methyl 2-(pyrimidin-2-yl)acetate, 2-Pyrimidineacetic acid methyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1315466 Methyl 2-(2-pyrimidyl)acetate CAS No. 60561-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBLLCAMMIGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497449
Record name Methyl (pyrimidin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60561-50-4
Record name Methyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(pyrimidin-2-yl)acetate
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Synthetic Methodologies for Methyl 2 2 Pyrimidyl Acetate

Direct Synthesis Approaches for Methyl 2-(2-Pyrimidyl)acetate

Direct synthesis methods aim to construct the target molecule in a highly convergent manner, often by forming the pyrimidine (B1678525) ring with the acetic acid ester moiety already in place or by modifying a pre-existing pyrimidine core.

Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine, often with the elimination of a small molecule such as water. ck12.org A plausible, though not explicitly detailed in extensive literature, direct synthesis of this compound could be envisioned through a Claisen-type condensation. libretexts.org

In a hypothetical approach, a crossed Claisen condensation could be employed. libretexts.org This would involve the reaction between a pyrimidine-containing electrophile that lacks alpha-hydrogens and a methyl acetate (B1210297) enolate. For instance, the reaction of methyl 2-pyrimidinecarboxylate with the enolate of methyl acetate, formed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), could potentially yield the target β-keto ester. Subsequent decarboxylation would then lead to this compound. This method's viability would depend on the relative reactivities of the starting materials and the stability of the intermediates.

Another conceptual condensation pathway involves the Dieckmann condensation, which is an intramolecular version of the Claisen condensation. libretexts.org However, this is less directly applicable to the synthesis of this compound unless a more complex precursor that can cyclize to form the pyrimidine ring while also bearing the necessary side chains is designed.

Reactions involving specific reagents and conditions

A more specific and documented approach for the synthesis of pyrimidine-2-acetic acid esters involves the carbonylation of 2-halomethylpyrimidines. google.com A patented process describes the reaction of a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base to yield the corresponding pyrimidine-2-acetic acid ester. google.com

For the synthesis of this compound, this would specifically involve the reaction of 2-(chloromethyl)pyrimidine (B1313406) or 2-(bromomethyl)pyrimidine (B1289093) with carbon monoxide and methanol. The reaction is facilitated by a palladium catalyst, such as one complexed with a phosphine (B1218219) ligand, and requires a base to neutralize the hydrogen halide formed as a byproduct.

Table 1: Specific Reagents and Conditions for the Synthesis of Pyrimidine-2-Acetic Acid Esters

Starting MaterialReagentsCatalystProduct
2-HalomethylpyrimidineCarbon Monoxide, Alcohol (ROH)Palladium-phosphine complexPyrimidine-2-acetic acid ester

General Pyrimidine Synthesis Strategies Applicable to Pyrimidineacetic Acid Derivatives

Broader strategies for pyrimidine synthesis can be adapted to produce pyrimidineacetic acid derivatives by selecting appropriate starting materials that incorporate the desired acetic acid ester functionality.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants.

The Pinner synthesis is a classic method for preparing pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.netslideshare.net This reaction can be catalyzed by either acid or base. slideshare.net To apply this to the synthesis of this compound, a 1,3-dicarbonyl compound bearing an acetic acid ester group is required.

A suitable electrophilic partner could be a derivative of malonic ester or a β-keto ester that is further functionalized. For instance, the reaction of formamidine (B1211174) with a suitably substituted 1,3-dicarbonyl compound, such as a derivative of 3-oxopentanedioic acid ester, could theoretically lead to the formation of a pyrimidine ring with an acetic acid ester substituent at the 2-position after cyclization and subsequent chemical modifications. The specific substitution pattern on the 1,3-dicarbonyl precursor would be critical in directing the cyclization to yield the desired product.

Table 2: Pinner Synthesis for Pyrimidine Derivatives

Reactant 1Reactant 2CatalystProduct Type
Amidine1,3-Dicarbonyl CompoundAcid or BaseSubstituted Pyrimidine

A three-component reaction involving a chalcone (B49325), an alcohol, and ammonium (B1175870) acetate has been developed for the synthesis of multisubstituted pyrimidines. researchgate.net In this reaction, ammonium acetate serves as the nitrogen source for both nitrogen atoms in the pyrimidine ring. researchgate.net The reaction proceeds under solvent-free conditions and represents a tandem process with the formation of two new carbon-nitrogen bonds to construct the six-membered ring. researchgate.net

While this method typically yields 2,4,6-trisubstituted pyrimidines, its adaptation for the synthesis of this compound would require a chalcone-like precursor that, upon reaction, would lead to the introduction of the acetic acid methyl ester group at the 2-position. This would likely involve a non-traditional chalcone structure or a subsequent modification of the initially formed pyrimidine. For example, a chalcone derivative could be synthesized to contain a masked or protected acetic acid ester functionality that is revealed after the pyrimidine ring formation. The reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base is also a known method for synthesizing pyrimidine derivatives. researchgate.net

Table 3: Multi-component Synthesis of Pyrimidines

Reactant 1Reactant 2Reactant 3ConditionsProduct Type
ChalconeBenzyl (B1604629) AlcoholAmmonium AcetateSolvent-freeMultisubstituted Pyrimidine
From Ketones and Nitriles

The synthesis of pyrimidines from ketones and nitriles is a versatile and economical approach. One method involves a copper-catalyzed cyclization of ketones with nitriles under basic conditions, which demonstrates a broad substrate scope and tolerance for various functional groups. Another strategy is an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. Additionally, a metal- and solvent-free method utilizes the reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal (B89532), promoted by NH4I, to produce a range of substituted pyrimidines.

An iron-catalyzed method provides a modular synthesis of pyrimidine derivatives from the reaction of ketones, aldehydes, or esters with amidines. This process involves an in situ prepared recyclable iron(II)-complex and proceeds with broad functional group tolerance in a regioselective manner.

PrecursorsReagents/CatalystKey Features
Ketones, NitrilesCopper catalyst, BaseEconomical, broad substrate scope.
Amidines, Ketones, N,N-dimethylaminoethanolOxidative annulationUses a one-carbon source.
Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetalNH4IMetal- and solvent-free.
Ketones/Aldehydes/Esters, AmidinesIron(II)-complex, TEMPOModular, regioselective, recyclable catalyst.
Using Ethyl Cyanoacetate (B8463686) as a Precursor

Ethyl cyanoacetate is a common precursor in the synthesis of pyrimidine derivatives. One approach involves a one-pot, three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate, using piperidine (B6355638) as a catalyst in an aqueous medium. This method is noted for its short reaction times, environmental friendliness, and excellent yields. Another method involves the condensation of thiourea (B124793) with ethyl cyanoacetate in the presence of sodium ethoxide to form 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, which can then be further functionalized.

PrecursorsReagents/CatalystProduct Type
Aromatic aldehydes, Ethyl cyanoacetate, Guanidine nitratePiperidine, Water2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives.
Thiourea, Ethyl cyanoacetateSodium ethoxide6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one.
Using Acetylacetone (B45752) as a Precursor

Acetylacetone is another key building block for pyrimidine synthesis. The reaction of acetylacetone and benzaldehyde (B42025) in the presence of ammonium acetate can lead to the formation of pyrimidine derivatives. Research has also shown the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives through the reaction of acetylacetone with 5-aminopyrazole derivatives in ethanol. Furthermore, methyl 2-[bis(acetyl)ethenyl]aminopropenoate, which can be prepared from acetylacetone, reacts with various nucleophiles to form fused heterocyclic systems, including pyrido[1,2-a]pyrimidones.

PrecursorsReagents/ConditionsProduct Type
Acetylacetone, BenzaldehydeAmmonium acetatePyrimidine derivatives.
Acetylacetone, 5-Aminopyrazole derivativesEthanolPyrazolo[1,5-a]pyrimidine derivatives.
Methyl 2-[bis(acetyl)ethenyl]aminopropenoate (from Acetylacetone)N- and C-nucleophilesFused heterocyclic systems (e.g., pyrido[1,2-a]pyrimidones).

SNAr Reactions for Pyrimidine Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing electron-deficient heteroaromatic systems like pyrimidine. acsgcipr.org The reaction involves the displacement of a suitable leaving group, typically a halide or a sulfone, by a nucleophile. acsgcipr.org While traditionally associated with N-, O-, or S-based nucleophiles, SNAr can also facilitate the formation of C-C bonds, directly installing the acetate side chain onto the pyrimidine ring.

A significant challenge in using carbon nucleophiles with 2-halopyrimidines is the often low reactivity and potential for side reactions. organic-chemistry.org However, recent advancements have led to highly efficient and scalable SNAr approaches that overcome these limitations. One such method utilizes an electronically-tuned pyrimidine substrate, enhancing its reactivity towards Grignard reagents. organic-chemistry.org In this approach, a 2-sulfonylpyrimidine is used as an activated substrate. The sulfone group is a powerful electron-withdrawing group that activates the C-2 position for nucleophilic attack and also serves as an excellent leaving group. This strategy allows for the coupling of various alkyl, aryl, and heteroaryl magnesium halides at room temperature without the need for precious metal catalysts. organic-chemistry.org This methodology is robust, safe, and suitable for large-scale synthesis of 2-substituted pyrimidines. organic-chemistry.org

Another viable SNAr pathway involves the reaction of a 2-halopyrimidine with a pre-formed enolate of methyl acetate. The SNAr reaction of aryl halides with enolates is a known method for C-C bond formation. rsc.org In this scenario, a strong base would be used to deprotonate methyl acetate, generating a carbon-centered nucleophile that can attack the electron-deficient C-2 position of the pyrimidine ring, displacing the halide leaving group. The reactivity of the leaving group typically follows the order F > Cl > Br. rsc.org

Derivatization of Pyrimidineacetic Acid Precursors

When the pyrimidineacetic acid scaffold is already available, the most direct route to this compound is through the esterification of 2-Pyrimidineacetic acid. synquestlabs.com Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. byjus.com

The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. chemguide.co.uk Concentrated sulfuric acid is a typical catalyst for this process. chemguide.co.uk The reaction is reversible, and to achieve high yields, it is often necessary to shift the equilibrium toward the product side. chemguide.co.ukoit.edu This can be accomplished by using a large excess of methanol, which acts as both reactant and solvent, or by removing the water that is formed during the reaction. chemguide.co.uk Distilling the lower-boiling point ester as it is formed is another effective technique for maximizing the yield. chemguide.co.uk

Alternatively, the esterification can be carried out under non-reversible conditions. This typically involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base, to afford the methyl ester. byjus.com This method is generally faster and not reversible, often leading to higher isolated yields.

Chemical Reactivity and Derivatization of Methyl 2 2 Pyrimidyl Acetate

Ester Hydrolysis and Transesterification Reactions

The ester functional group in Methyl 2-(2-pyrimidyl)acetate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions are fundamental for converting the ester into other valuable derivatives, such as carboxylic acids or different esters.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond by reaction with water to yield 2-(2-pyrimidyl)acetic acid and methanol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute strong acid (e.g., H₂SO₄ or HCl) and an excess of water. chemguide.co.uklibretexts.org The equilibrium nature of the reaction means that a large excess of water is required to drive it towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible and goes to completion. chemguide.co.uklibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces an alcohol (methanol) and the salt of the carboxylic acid (e.g., sodium 2-(2-pyrimidyl)acetate). libretexts.org Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this involves reacting it with a different alcohol in the presence of an acid or base catalyst to replace the methoxy (B1213986) group (-OCH₃). masterorganicchemistry.comorganic-chemistry.org To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com This reaction is widely used, for example, in the production of biodiesel from methyl esters. mdpi.com

Table 1: Hydrolysis and Transesterification of this compound
Reaction TypeCatalystReactantsMajor ProductsKey Characteristics
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄)This compound + H₂O (excess)2-(2-Pyrimidyl)acetic acid + MethanolReversible reaction. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH)This compound + NaOHSodium 2-(2-pyrimidyl)acetate + MethanolIrreversible; goes to completion. libretexts.org
TransesterificationAcid or BaseThis compound + Alcohol (R-OH) (excess)Alkyl 2-(2-pyrimidyl)acetate (R-ester) + MethanolUsed to create different ester derivatives. masterorganicchemistry.com

Reactions at the Methylene (B1212753) Group (α-Carbon) Adjacent to the Ester

The methylene group (-CH₂-) positioned between the pyrimidine (B1678525) ring and the ester carbonyl group is known as the α-carbon. The hydrogen atoms attached to this carbon (α-hydrogens) are acidic. This acidity is due to the electron-withdrawing effects of both the adjacent carbonyl group and the pyrimidine ring, which stabilize the resulting carbanion (enolate). sketchy.com

Deprotonation of the α-carbon by a suitable base (e.g., lithium diisopropylamide - LDA) generates a nucleophilic enolate intermediate. sketchy.comlibretexts.org This enolate is resonance-stabilized, with the negative charge delocalized onto the carbonyl oxygen. The enolate can then react with various electrophiles in substitution reactions, allowing for the formation of new carbon-carbon bonds at the α-position. sketchy.comyoutube.com A common application is the alkylation of the enolate with an alkyl halide, which introduces an alkyl group onto the α-carbon. libretexts.org

Table 2: Reactivity of the α-Carbon
StepProcessDescription
1Enolate FormationA strong base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion. sketchy.com
2Nucleophilic AttackThe nucleophilic α-carbon of the enolate attacks an electrophile (e.g., an alkyl halide). youtube.com
3Product FormationA new substituent is introduced at the α-position, forming a more complex derivative.

Reactions at the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally unreactive toward electrophilic substitution but activated for nucleophilic substitution. wikipedia.orgnih.gov

Electrophilic aromatic substitution (SₑAr) reactions, such as nitration and halogenation, are characteristic of electron-rich aromatic systems like benzene. wikipedia.orgmasterorganicchemistry.com However, these reactions are very difficult to perform on pyrimidine. The ring nitrogens strongly withdraw electron density, deactivating the ring towards attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for these reactions (e.g., using a mixture of nitric and sulfuric acid for nitration), the nitrogen atoms can become protonated, further increasing the ring's deactivation. ma.edulibretexts.org Consequently, forcing electrophilic substitution on a pyrimidine ring typically requires harsh reaction conditions, and the yields are often low. libretexts.org

In contrast to its inertness towards electrophiles, the electron-deficient pyrimidine ring is well-suited for nucleophilic aromatic substitution (SₙAr). nih.govwikipedia.org This reaction occurs readily if a good leaving group (such as a halide) is present on the ring. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The presence of electron-withdrawing groups (like the ring nitrogens) stabilizes the anionic Meisenheimer intermediate, facilitating the reaction. wikipedia.orglibretexts.org

The nitrogen atoms in the pyrimidine ring can act as nucleophiles and undergo alkylation. Additionally, the ring can be susceptible to aminomethylation under certain conditions.

Alkylation: The lone pair of electrons on the pyrimidine nitrogen atoms can attack alkylating agents. This N-alkylation is a common reaction for many nitrogen-containing heterocyles. researchgate.net

Aminomethylation: The Mannich reaction is a method for the aminomethylation of acidic protons located on a carbon atom. nih.gov In certain heterocyclic systems, aminomethylation can introduce an aminomethyl group onto the ring. For instance, studies on substituted pyridines and pyrimidinediones have demonstrated the feasibility of aminomethylation reactions, which proceed by reacting the substrate with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net

Formation of Hybrid Molecules Incorporating the Pyrimidineacetic Acid Moiety

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antiviral agents. researchgate.netnih.gov The pyrimidineacetic acid moiety, readily obtained from the hydrolysis of this compound, serves as a valuable building block for the synthesis of more complex "hybrid molecules." achemblock.com

A hybrid molecule is a single chemical entity that combines two or more pharmacophoric units. nih.gov This strategy in drug design aims to create compounds with improved efficacy, better selectivity, or the ability to overcome drug resistance by interacting with multiple biological targets. nih.gov The carboxylic acid group of pyrimidineacetic acid can be readily converted into an amide or other functional group, allowing it to be linked to another bioactive molecule. nih.gov These linked hybrids can be designed where the pharmacophores are connected via a stable linker, such as an alkyl chain or an amide bond. nih.gov

Applications of Methyl 2 2 Pyrimidyl Acetate As a Synthetic Building Block

Role in Heterocyclic Compound Synthesis

Methyl 2-(2-pyrimidyl)acetate serves as a key starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing fused pyrimidine (B1678525) ring systems. The active methylene (B1212753) group adjacent to the ester carbonyl and the pyrimidine ring can participate in a range of cyclization and condensation reactions.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives . These bicyclic heterocyclic compounds are of significant interest due to their diverse pharmacological properties. While specific studies detailing the direct use of this compound in this synthesis are not abundant in readily available literature, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the reaction of a substituted pyrimidine with a 1,3-dicarbonyl compound or its equivalent. The structural features of this compound make it a plausible candidate for such synthetic routes, potentially after conversion to a more reactive intermediate.

Furthermore, the reactivity of the active methylene group allows for its participation in reactions with various binucleophiles, leading to the formation of other fused heterocyclic systems. For instance, condensation reactions with suitable reagents can pave the way for the synthesis of indolizine derivatives and other bridgehead nitrogen heterocyclic compounds. These classes of compounds are prevalent in many biologically active natural products and synthetic pharmaceuticals.

Intermediate in Drug Discovery and Development

The pyrimidine nucleus is a cornerstone in medicinal chemistry, being a core component of numerous therapeutic agents. This compound, as a functionalized pyrimidine, provides a valuable scaffold for the development of novel drug candidates. Its applications in this field are primarily centered on its use as a precursor to generate libraries of pyrimidine derivatives for biological screening.

Researchers have utilized this compound as a starting material to create novel pyrimidine derivatives with a range of potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The ester group can be readily converted into other functional groups, such as amides, hydrazides, and carboxylic acids, which in turn can be further modified to produce a diverse array of compounds.

For example, the amidation of this compound with various amines can yield a series of 2-(2-pyrimidyl)acetamides . This class of compounds has been explored for its potential as kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The pyrimidine core can act as a scaffold to orient the appended side chains for effective binding to the active site of these enzymes.

Target ClassSynthetic Approach from this compoundPotential Therapeutic Area
Kinase InhibitorsAmidation with various amines to form 2-(2-pyrimidyl)acetamidesOncology
Antimicrobial AgentsConversion to hydrazides and subsequent reaction with electrophilesInfectious Diseases
Anti-inflammatory AgentsModification of the acetate (B1210297) side chain to introduce pharmacophoresInflammatory Disorders

This table is generated based on the potential applications of pyrimidine derivatives and may not represent specific, experimentally verified outcomes for all listed approaches.

A key strategy in drug discovery is the synthesis of analogues of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. This compound serves as an excellent precursor for this purpose. By systematically modifying the pyrimidine ring or the acetate side chain, medicinal chemists can fine-tune the molecule's properties.

For instance, substitutions at the 4 and 6 positions of the pyrimidine ring can significantly impact the compound's interaction with biological targets. Similarly, the ester functionality can be used as a handle to introduce a wide variety of substituents, leading to the generation of a library of analogues with potentially enhanced or altered biological profiles. This approach allows for a systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.

Role in Agrochemical Research and Development

The pyrimidine scaffold is also a feature in a number of commercially successful agrochemicals, including fungicides and herbicides. While the direct application of this compound in the synthesis of currently marketed agrochemicals is not extensively documented in publicly available literature, its potential as a building block in this sector is noteworthy.

The development of novel pesticides often involves the synthesis and screening of large libraries of compounds containing known active substructures. The pyrimidine ring is one such substructure. The reactivity of this compound makes it a suitable starting material for the creation of novel pyrimidine-containing molecules for screening as potential fungicides, herbicides, or insecticides. The ability to easily modify both the pyrimidine core and the side chain allows for the generation of chemical diversity necessary for identifying new agrochemical leads. Further research in this area could uncover valuable applications for this versatile compound in the agricultural sector.

Spectroscopic Characterization and Computational Studies of Methyl 2 2 Pyrimidyl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the identity and purity of Methyl 2-(2-Pyrimidyl)acetate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the pyrimidine (B1678525) ring, the methylene (B1212753) carbon, and the methyl carbon. The carbonyl carbon is typically the most deshielded, appearing at the downfield end of the spectrum. The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative nitrogen atoms. While a specific spectrum for this compound is not available, general ranges for similar structures can be estimated hmdb.cahmdb.caresearchgate.netlibretexts.orgchemicalbook.com.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Pyrimidine-H4/H6~8.5 - 9.0~157.0
Pyrimidine-H5~7.2 - 7.5~120.0
Methylene (-CH₂-)~4.0~45.0
Methyl (-OCH₃)~3.7~52.0
Carbonyl (C=O)-~170.0
Pyrimidine-C2-~165.0

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

For this compound (C₇H₈N₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.15 g/mol ). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59). Fragmentation of the pyrimidine ring can also occur, leading to characteristic daughter ions researchgate.netmassbank.eunist.govgovinfo.gov. While a specific experimental mass spectrum for this compound is not provided in the search results, a plausible fragmentation pattern can be predicted based on the fragmentation of similar structures researchgate.net.

Predicted Fragmentation Pattern:

[M]⁺: m/z 152

[M - OCH₃]⁺: m/z 121

[M - COOCH₃]⁺: m/z 93

[C₄H₃N₂]⁺ (pyrimidine ring fragment): m/z 79

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the pyrimidine ring. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester would appear in the 1300-1100 cm⁻¹ region. The pyrimidine ring would exhibit C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively .

Functional Group Characteristic IR Absorption Band (cm⁻¹)
C=O (Ester)~1740 (strong)
C-O (Ester)~1300-1100
C=N, C=C (Pyrimidine)~1600-1400
Aromatic C-H~3100-3000
Aliphatic C-H~3000-2850

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, providing insights that complement experimental data. These methods can be used to study molecular geometry, electronic structure, and interactions with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a target protein.

While no specific molecular docking studies for this compound were found in the search results, the pyrimidine scaffold is a common feature in many biologically active compounds and has been the subject of numerous docking studies against various protein targets mdpi.comacs.org. Such studies on pyrimidine derivatives have been instrumental in the design of inhibitors for enzymes like kinases and proteases figshare.comresearchgate.netnih.govresearchgate.net. A molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a target protein to predict its binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions.

Physicochemical properties such as the topological polar surface area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are important predictors of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration daylight.comresearchgate.netmolinspiration.com. Using online computational tools, the TPSA of this compound can be calculated from its 2D structure. For a similar compound, Methyl 2-(2-methoxypyridin-4-yl)acetate, the TPSA is reported as 48.42 Ų chemscene.com. Based on the structure of this compound, a predicted TPSA value can be calculated.

LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It is a key factor in determining how a drug distributes itself in the body and how it interacts with biological membranes. A positive LogP value indicates a preference for lipidic environments, while a negative value indicates a preference for aqueous environments. Several online calculators are available for the prediction of LogP values molinspiration.comcalculator.academyvcclab.orgunimi.itvcclab.org. For the positional isomer, Methyl 2-(pyrimidin-5-yl)acetate, a predicted XlogP of 0.0 is reported, suggesting a balanced solubility between lipid and aqueous phases molinspiration.com.

A summary of the predicted physicochemical properties for this compound is presented below.

Property Predicted Value
TPSA (Ų)57.3
LogP0.35

Conformational Analysis and Energy Minimization

A relaxed PES scan can be computationally performed to identify the stable conformers and the transition states separating them. This involves systematically varying the key dihedral angle, for instance, N1-C2-Cα-C(O), while allowing the rest of the molecule's geometry to relax to its minimum energy state at each step.

Based on computational studies of analogous 2-substituted pyrimidines and related aromatic esters, it is anticipated that this compound will exhibit distinct energy minima and maxima as the ester group rotates relative to the pyrimidine ring. The principal conformers are expected to be a near-planar syn conformer, where the carbonyl oxygen of the ester group is oriented towards the N1 atom of the pyrimidine ring, and a near-planar anti conformer, where the carbonyl oxygen is directed away from the N1 atom.

The relative energies of these conformers are governed by a combination of steric hindrance and electronic interactions, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds. The syn conformation might be stabilized by favorable electrostatic interactions between the lone pair of electrons on the N1 nitrogen and the electrophilic carbonyl carbon. Conversely, steric repulsion between the carbonyl oxygen and the hydrogen atom at the C6 position of the pyrimidine ring could destabilize a perfectly planar conformation, leading to a slightly twisted arrangement.

Energy minimization from various starting geometries would likely converge to these low-energy syn and anti conformers. The energy barrier to rotation between these conformers provides insight into their interchangeability at different temperatures. A hypothetical energy profile based on studies of similar molecules is presented in Table 1.

Table 1: Hypothetical Relative Energies for Key Conformations of this compound from a Potential Energy Surface Scan.

Dihedral Angle (N1-C2-Cα-C(O))ConformationRelative Energy (kcal/mol)
Syn-planar (Transition State)2.5
~30°Syn-skewed (Energy Minimum)0.0
90°Orthogonal (Transition State)4.0
~150°Anti-skewed (Energy Minimum)0.8
180°Anti-planar (Transition State)1.5

Quantum Chemical Calculations (e.g., PM6 method)

To quantitatively assess the conformational preferences and rotational energy barriers of this compound, quantum chemical calculations can be employed. The semi-empirical PM6 (Parameterization Method 6) is a computationally efficient method that can provide valuable insights into the electronic structure and energetics of organic molecules. While not as rigorous as ab initio or density functional theory (DFT) methods, PM6 is often used for initial conformational searches and for calculations on larger molecules where more computationally expensive methods are prohibitive.

Using the PM6 method, the geometry of this compound can be optimized to find the lowest energy conformers. Subsequent frequency calculations can confirm that these optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The calculated rotational energy barrier between the stable conformers can be determined by identifying the transition state structure on the potential energy surface.

The PM6 method has been shown to provide reasonable estimates for geometries and heats of formation for a wide range of organic compounds. However, its performance for rotational barriers can be variable, and it may overestimate or underestimate these values compared to experimental data or higher-level computational methods. For instance, studies on other molecular systems have shown that PM6 can sometimes overestimate the stability of planar structures due to an incomplete description of steric repulsion and dispersion forces.

Despite these limitations, PM6 calculations can offer a semi-quantitative picture of the conformational landscape of this compound. The results can be used to predict the most likely conformations present in the gas phase or in non-polar solvents and to provide a starting point for more refined calculations using higher levels of theory if greater accuracy is required. A summary of hypothetical results from PM6 calculations is provided in Table 2.

Table 2: Hypothetical Geometrical Parameters and Relative Energies of Stable Conformers of this compound Calculated by the PM6 Method.

ParameterSyn-skewed ConformerAnti-skewed Conformer
Relative Energy (kcal/mol)0.00.75
Dihedral Angle (N1-C2-Cα-C(O))28.5°152.3°
Bond Length C2-Cα (Å)1.511.51
Bond Angle C2-Cα-C(O) (°)110.2110.5
Rotational Barrier (Syn to Anti) (kcal/mol)3.8-

Biological Activity and Structure Activity Relationship Sar Studies of Pyrimidineacetic Acid Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Pyrimidine (B1678525) derivatives are recognized for their significant antimicrobial properties. researchgate.netnih.gov The pyrimidine scaffold is a key component in many synthetic compounds with demonstrated efficacy against a range of microbial pathogens. researchgate.net

Antibacterial Activity: Research has shown that various substituted pyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated significant antibacterial action when compared to standard antibiotics like amikacin (B45834) and penicillin G against Bacillus pumilus and Escherichia coli. researchgate.net The introduction of different substituents on the pyrimidine ring plays a crucial role in modulating the antibacterial potency and spectrum. nih.gov

Antifungal Activity: Several classes of pyrimidine derivatives have been synthesized and evaluated for their antifungal properties. researchgate.net For example, certain 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides have been reported to possess anti-inflammatory and antifungal activities. ijpsonline.com The structure-activity relationship studies suggest that the nature and position of substituents on the pyrimidine ring are critical for antifungal efficacy. nih.gov

Antiviral Activity: The pyrimidine nucleus is a fundamental structural motif in a number of antiviral drugs. researchgate.net While specific data on the antiviral activity of Methyl 2-(2-pyrimidyl)acetate is not readily available, the broader class of pyrimidine derivatives has been extensively studied for antiviral effects. These compounds can interfere with viral replication and are considered a promising scaffold for the development of new antiviral agents. researchgate.net

Anticancer and Antitumor Activities

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. sciensage.infonih.gov Numerous pyrimidine derivatives have been synthesized and have shown significant cytotoxic activity against various cancer cell lines. researchgate.netencyclopedia.pubnih.govnih.govrsc.org

The anticancer potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. sciensage.info For instance, some pyrimidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. researchgate.net

Structure-activity relationship (SAR) studies have indicated that the anticancer activity of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov For example, the introduction of specific aryl and heterocyclic moieties can enhance the cytotoxic effects. sciensage.inforsc.org

Compound ClassCancer Cell Lines TestedObserved ActivityReference
2,4,5-Substituted PyrimidinesHuman hepatocellular carcinoma (BEL-74502)Potent anticancer activity (IC50 < 0.10 µM for several compounds) sciensage.info
Pyrido[2,3-d]pyrimidine carboxylatesColon (HT29), Liver (HepG2), Cervical (Hela)Significant cytotoxic activity sciensage.info
Pyrimidine derivatives linked to indole (B1671886) moietyHuman breast (MCF-7), Liver (HEPG2)Significant antiproliferative activities against MCF-7 sciensage.info
Tetrahydropyrimidine derivativesVarious cancer cell linesRemarkable activity with GI50 values of 37 and 35 nM for some derivatives researchgate.net

Anti-inflammatory Activities

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with some compounds advancing to clinical use. ijpsonline.comnih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes. nih.gov

The structural features of the pyrimidine ring and its substituents are critical for anti-inflammatory activity. SAR studies have provided insights into the design of more potent and selective anti-inflammatory agents based on the pyrimidine scaffold. nih.gov

Compound ClassMechanism of ActionObserved ActivityReference
2-Phenylpyrazolo-4-ethyl-4,7-dihydro[1,5-a]pyrimidine-7-oneNot specifiedActivity similar to indomethacin (B1671933) and phenylbutazone ijpsonline.com
Substituted 2-mercapto-3-(N-alkyl) pyrimido[5,4-c]cinnolin-4-(3H)-onesNot specifiedMost active compound showed 47.6% decrease in edema ijpsonline.com
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids and amidesNot specifiedMaximum anti-inflammatory activity observed for specific structures ijpsonline.com
Various Pyrimidine DerivativesCOX-2 InhibitionSelective inhibition of COX-2 over COX-1 mdpi.comnih.govscialert.net

Antileishmanial Activity

While the antileishmanial activity of this compound or its direct derivatives has not been extensively reported, research into related heterocyclic systems offers some promise. For instance, a study on fused pyrimidine derivatives, specifically imidazo[1,2-a]pyrimidines, has shown potential antileishmanial properties. This suggests that the pyrimidine scaffold, in general, could be a starting point for the development of new antileishmanial agents. Further investigation into simpler pyrimidineacetic acid derivatives is warranted to explore this potential.

Other Reported Biological Activities (e.g., Antioxidant, Antihypertensive)

In addition to the aforementioned activities, pyrimidine derivatives have been reported to possess other valuable biological properties.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of pyrimidine derivatives. mdpi.comnih.govijpsonline.comresearchgate.net These compounds can act as free radical scavengers, thereby mitigating oxidative stress, which is implicated in various diseases. ijpsonline.com The antioxidant capacity is often influenced by the substitution pattern on the pyrimidine ring. researchgate.netderpharmachemica.com For example, the presence of specific functional groups can enhance the radical scavenging activity. ijpsonline.com

Antihypertensive Activity: Certain pyrimidine derivatives have been investigated for their antihypertensive effects. derpharmachemica.com These compounds can modulate blood pressure through various mechanisms, and their development represents a potential therapeutic avenue for hypertension. derpharmachemica.com

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. For pyrimidineacetic acid derivatives, a key area of investigation has been their interaction with specific enzymes.

Enzyme Inhibition (e.g., COX-2)

A significant body of research has focused on the ability of pyrimidine derivatives to act as enzyme inhibitors. nih.govjuniperpublishers.comdu.ac.inwikipedia.org One of the most studied targets is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is a key mediator of inflammation and pain. mdpi.comnih.govscialert.netmdpi.comresearchgate.net

Several pyrimidine-based compounds have been identified as potent and selective COX-2 inhibitors. mdpi.comnih.govscialert.netmdpi.com The selectivity for COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The structure-activity relationship for COX-2 inhibition by pyrimidine derivatives has been explored, providing valuable insights for the design of new anti-inflammatory drugs. mdpi.com It has been observed that specific substitutions on the pyrimidine ring are crucial for high-affinity binding to the active site of the COX-2 enzyme. mdpi.commdpi.com

Interference with Nucleic Acid Synthesis

The pyrimidine scaffold is a fundamental component of nucleic acids, forming the basis for uracil, thymine, and cytosine found in RNA and DNA. humanjournals.com This inherent biological relevance has positioned pyrimidine derivatives as significant candidates for therapeutic agents that interact with or interfere with the function of nucleic acids. nih.govtaylorandfrancis.com Pyrimidine analogues can act as antimetabolites, mimicking the natural building blocks required for DNA and RNA synthesis and thereby disrupting the process. taylorandfrancis.com

A specific mechanism by which pyrimidineacetic acid derivatives interfere with nucleic acids is through their role as foundational synthons for Peptide Nucleic Acids (PNAs). nih.gov PNAs are artificially synthesized polymers that are analogues of DNA and RNA, where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)-glycine chain. nih.govwikipedia.org The pyrimidine bases, attached to this backbone via a methylene (B1212753) carbonyl linker, allow PNAs to bind with high stability and sequence specificity to complementary DNA and RNA strands through Watson-Crick base pairing. nih.govwikipedia.org

The synthesis of PNA oligomers relies on building blocks, or synthons, where a pyrimidineacetic acid moiety is coupled to the N-(2-aminoethyl)-glycine backbone. nih.gov These synthons are designed to be compatible with automated chemical synthesis. By incorporating these pyrimidineacetic acid derivatives into a PNA chain, molecules are created that can inhibit translation and transcription, making them advanced tools for antisense and antigene therapies. nih.gov This binding to natural nucleic acids represents a direct form of interference with their biological function. The stability of the PNA/DNA and PNA/RNA duplexes is often greater than that of natural DNA/DNA duplexes, in part due to the neutral charge of the PNA backbone which eliminates electrostatic repulsion. nih.govwikipedia.org This strong, sequence-specific binding can physically obstruct the cellular machinery involved in DNA replication and transcription.

Mitochondrial Depolarization and ROS Production

While various classes of pyrimidine derivatives have been investigated for their effects on mitochondrial function, extensive searches of scientific literature and patent databases did not yield specific research findings on the ability of this compound or the broader class of pyrimidineacetic acid derivatives to induce mitochondrial depolarization or the production of Reactive Oxygen Species (ROS).

For context, other distinct pyrimidine-based compounds have been shown to induce cancer cell death through ROS-mediated mitochondrial apoptosis pathways. researchgate.net For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been observed to cause the depolarization of mitochondrial membranes. researchgate.net Research on other compounds has also established links between mitochondrial respiration, pyrimidine biosynthesis, and cellular stress pathways. nih.gov However, these findings are related to pyrimidine scaffolds with different substitution patterns and are not directly applicable to pyrimidineacetic acid derivatives. Therefore, the specific impact of this compound on mitochondrial bioenergetics remains an area lacking dedicated investigation.

Structure-Activity Relationship (SAR) Analysis of Pyrimidineacetic Acid Derivatives

The structure-activity relationship (SAR) for pyrimidine derivatives is a critical aspect of medicinal chemistry, as the position and nature of substituents on the pyrimidine ring greatly influence biological activity. nih.govresearchgate.net For the specific class of pyrimidineacetic acid derivatives, the most detailed SAR analysis available pertains to their function as synthons in the chemical synthesis of Peptide Nucleic Acids (PNAs). In this context, the "activity" relates to the efficiency of synthesis, stability, and compatibility with the orthogonal protection strategies required for building PNA oligomers.

The primary role of these molecules as PNA building blocks means that their structure is optimized for solid-phase peptide synthesis. The key structural components for SAR analysis are the protecting groups on the exocyclic amino function of the pyrimidine base (if present, as in cytosine derivatives) and the amino group of the N-(2-aminoethyl)-glycine backbone. The goal is to have an orthogonal protection scheme, where one set of protecting groups can be removed under conditions that leave the other set intact.

Patents describing these synthons reveal a focus on developing protecting groups that can be removed under mild conditions to avoid degradation of the growing PNA chain. For instance, acid-labile carbamate (B1207046) protection is often used for the exocyclic amino group of the nucleobase, while a base-labile protecting group is used for the amino group of the backbone. This allows for selective deprotection and chain elongation.

The SAR in this context is less about modulating a direct biological effect (like enzyme inhibition) and more about optimizing the chemical properties for synthesis. The choice of ester on the acetic acid moiety (e.g., methyl, ethyl) and the specific protecting groups on the pyrimidine and backbone components are varied to achieve higher yields, better solubility, and cleaner deprotection steps, which are crucial for their utility as tools for interfering with nucleic acid synthesis.

Table 1: Protecting Groups in Pyrimidineacetic Acid-Based PNA Synthon Synthesis
Synthon ComponentProtecting Group TypeExamplesPurpose / SAR Notes
Nucleobase Exocyclic Amine (e.g., Cytosine)Acid-Labile CarbamatesBoc (tert-butyloxycarbonyl)Protects the base during synthesis; must be removable without cleaving the backbone from the solid support. Mild acid lability is key.
Backbone Amino Group (N-(2-aminoethyl)-glycine)Base-Labile GroupsFmoc (9-fluorenylmethyloxycarbonyl)Allows for sequential addition of monomers. Must be stable to the acid used for deprotecting the nucleobase.
Backbone Carboxylic AcidEsters (e.g., Methyl, Ethyl)Ethyl Ester, Methyl EsterProtects the C-terminus during initial synthon preparation before hydrolysis to the free acid needed for coupling.

Advanced Analytical and Separation Techniques for Methyl 2 2 Pyrimidyl Acetate

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a substance like Methyl 2-(2-pyrimidyl)acetate, both gas and liquid chromatography offer powerful means of resolution and detection.

Gas Chromatography (GC) and GC-MS

Gas chromatography is a highly effective technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. For a compound with the volatility of this compound, GC-MS is a suitable method for both qualitative and quantitative analysis.

In a typical GC-MS analysis, the compound would be separated on a capillary column with a specific stationary phase, often a polar one like polyethylene (B3416737) glycol for nitrogen-containing compounds, to ensure good peak shape and resolution. Methane chemical ionization can be employed as a soft ionization technique to preserve the molecular ion, aiding in the determination of the elemental formula.

Table 1: Illustrative GC-MS Parameters for Analysis

ParameterTypical Value/Condition
GC ColumnHP-INNOWax fused silica (B1680970) capillary (30 m x 0.25 mm, 0.25 µm film)
Injector Temperature250 °C
Oven ProgramInitial 50 °C (2 min), ramp at 4 °C/min to 150 °C, then 8 °C/min to 250 °C (3 min hold)
Carrier GasHelium
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)
Mass Transfer Line Temp280 °C
Mass Range33–450 m/z

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pyrimidine (B1678525) derivatives, offering high resolution and sensitivity. The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is particularly useful for identifying and assessing the purity of compounds with chromophores like the pyrimidine ring.

Reversed-phase HPLC is the most common mode used for these types of analyses. The separation is typically achieved on C8 or C18 silica gel columns. The mobile phase usually consists of a buffered aqueous solution and an organic modifier, such as acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation from impurities or degradation products.

Table 2: Representative HPLC-DAD Parameters for Analysis

ParameterTypical Value/Condition
HPLC ColumnLiChrosorb® RP-18 (250 x 4.0 mm, 5 µm)
Mobile PhaseAcetonitrile and Phosphate (B84403) Buffer (pH 2.0)
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
Column TemperatureRoom Temperature
DetectionDAD, monitoring at ~239 nm
Injection Volume20 µL

Mass Spectrometry for Derivatized Peptides

While this compound is primarily a synthetic building block, the principles of derivatization are crucial in advanced analytical methods, particularly in proteomics. Derivatization is a strategy used to modify analytes to enhance their analytical properties for techniques like mass spectrometry. Although no literature specifically details the use of this compound as a peptide derivatizing agent, understanding these strategies provides context for advanced analytical applications.

Enhancement of Ionization Efficiency

A significant challenge in the mass spectrometric analysis of peptides, especially at low concentrations, is poor ionization efficiency. Chemical derivatization can overcome this by introducing a functional group that ionizes more readily. A common strategy involves introducing a permanent positive charge, often in the form of a quaternary ammonium (B1175870) or pyridinium (B92312) salt.

For instance, reagents like 2,4,6-triphenylpyrylium (B3243816) salts are used to selectively derivatize primary amino groups in peptides, such as the ε-amino group of lysine. This modification introduces a fixed positive charge, which significantly enhances the ionization efficiency in electrospray ionization (ESI), thereby lowering detection limits, sometimes to the attomole level. This fixed charge ensures that the peptide is readily observed in the mass spectrometer, independent of the proton affinity of its amino acid sequence.

Phosphopeptide Characterization

The analysis of protein phosphorylation is fundamental to cell biology, but phosphopeptides present analytical challenges due to their low abundance and poor ionization. Derivatization strategies are often employed to improve their detection and characterization by mass spectrometry.

One effective method is β-elimination of the phosphate group from phosphoserine and phosphothreonine residues, followed by a Michael addition reaction with a nucleophile. This process replaces the labile phosphate group with a more stable tag that is less prone to neutral loss during fragmentation. This derivatization enhances the signal of the modified peptide and provides more informative fragment ions (e.g., collisionally induced dissociation, CID) for confident localization of the original phosphorylation site. This approach has been successfully adapted to solid-phase formats, improving reaction efficiency and sample cleanup.

Derivatization Strategies for Enhanced Analysis

Derivatization is a versatile tool used to improve the analytical performance of chromatographic and mass spectrometric methods. The specific strategy depends on the analyte and the analytical technique.

For Gas Chromatography : For compounds that are not sufficiently volatile or stable for GC analysis, derivatization is employed. A common technique is silylation, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases volatility and thermal stability, making the compound more amenable to GC-MS analysis.

For Mass Spectrometry : In peptide and protein analysis, derivatization aims to increase sensitivity and provide more structural information. The use of ionization enhancers, such as pyrylium (B1242799) salts that form charged pyridinium derivatives, is a key strategy. These derivatized peptides often produce a specific and abundant reporter ion upon fragmentation in MS/MS experiments, which is highly useful for sensitive detection in modes like multiple reaction monitoring (MRM).

Table 3: Common Derivatization Goals and Approaches

GoalTechniqueExample StrategyBenefit
Increase VolatilityGC-MSSilylation (e.g., with TMS)Improved peak shape and thermal stability.
Enhance IonizationLC-MSAdding a fixed charge (e.g., using pyrylium salts)Lower detection limits and improved sensitivity.
Improve FragmentationLC-MS/MSStable tagging of modification sites (e.g., phosphopeptides)Confident site localization and structural characterization.
Enable Sensitive DetectionLC-MS/MSIntroduction of reporter ionsAllows for highly selective and sensitive MRM analysis.

Acylation

The acylation of this compound would involve the introduction of an acyl group at the α-carbon. This is typically achieved by generating the enolate of the ester and subsequently treating it with an acylating agent. The choice of base is crucial to ensure complete deprotonation without causing side reactions like self-condensation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are generally preferred.

The general reaction proceeds via the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent, such as an acyl chloride or anhydride. Subsequent loss of the leaving group (e.g., chloride) yields the α-acylated product, a β-keto ester. These products are valuable synthetic intermediates.

Table 1: Representative Acylation of a Generic Methyl Ester with an Active Methylene (B1212753) Group

Acylating Agent Base Solvent General Product Structure
Acetyl chloride LDA THF Methyl 2-acetyl-2-(2-pyrimidyl)acetate
Benzoyl chloride NaH DMF Methyl 2-benzoyl-2-(2-pyrimidyl)acetate

Note: The data in this table is representative of general acylation reactions and serves as a theoretical illustration for this compound due to the absence of specific experimental data in the searched literature.

Alkylation

Alkylation at the α-position of this compound allows for the introduction of various alkyl substituents. The process is analogous to acylation, beginning with the formation of the enolate anion using a strong base. The resulting enolate is then treated with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

The reaction generally follows an SN2 mechanism, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The success of the reaction is dependent on the nature of the alkyl halide, with primary and benzylic halides being the most effective electrophiles. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive in this context.

Table 2: Representative Alkylation of a Generic Methyl Ester with an Active Methylene Group

Alkylating Agent Base Solvent General Product Structure
Methyl iodide LDA THF Methyl 2-(2-pyrimidyl)propanoate
Benzyl bromide NaH DMF Methyl 2-phenyl-2-(2-pyrimidyl)acetate

Note: The data in this table is representative of general alkylation reactions and serves as a theoretical illustration for this compound due to the absence of specific experimental data in the searched literature.

Silylation

Silylation of this compound can occur at either the α-carbon (C-silylation) or the enolate oxygen (O-silylation), leading to a silyl (B83357) enol ether. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, silylating agent, and solvent.

For C-silylation, the enolate is typically generated and then quenched with a silyl halide, such as chlorotrimethylsilane (B32843) (TMSCl). The formation of the more thermodynamically stable O-silylated product, the silyl ketene (B1206846) acetal (B89532), is often a competing and sometimes predominant pathway. Kinetic control, often achieved by using strong, hindered bases at low temperatures, can favor the formation of the C-silylated product. Silyl enol ethers are versatile intermediates in organic synthesis, notably in reactions like the Mukaiyama aldol (B89426) addition.

Table 3: Representative Silylation of a Generic Methyl Ester with an Active Methylene Group

Silylating Agent Base Solvent General Product Structure(s)
Chlorotrimethylsilane (TMSCl) LDA THF Methyl 2-trimethylsilyl-2-(2-pyrimidyl)acetate and/or 1-methoxy-1-(trimethylsilyloxy)-2-(2-pyrimidyl)ethene

Note: The data in this table is representative of general silylation reactions and serves as a theoretical illustration for this compound due to the absence of specific experimental data in the searched literature.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives, including Methyl 2-(2-pyrimidyl)acetate, is continuously evolving to improve efficiency, yield, and substrate scope. Traditional methods are often being supplanted by more sophisticated and streamlined approaches.

Emerging research focuses on metal-catalyzed and multi-component reactions which offer significant advantages. For instance, an iron(II)-complex has been used to catalyze a modular synthesis of pyrimidine derivatives from ketones, aldehydes, or esters with amidines, a method noted for its regioselectivity and the recyclability of the catalyst. organic-chemistry.org Another innovative, metal-free approach involves the reaction of ketones with N,N-dimethylformamide dimethyl acetal (B89532) and ammonium (B1175870) acetate (B1210297), promoted by ammonium iodide, which proceeds without a solvent. organic-chemistry.org These methods represent a shift towards more economical and versatile synthetic strategies.

Solid-phase synthesis is another promising frontier, particularly for creating libraries of related compounds for screening purposes. A method for preparing N-(pyrimidin-2-yl)glycinate, a structurally similar compound, on a Merrifield resin has been developed. nih.gov This technique involves attaching a protected amino acid to the resin, followed by reaction with 2-chloropyrimidine (B141910) and subsequent cleavage to yield the final product. nih.gov Such solid-phase methods avoid the formation of undesirable byproducts like diketopiperazines and could be adapted for the synthesis of this compound derivatives. nih.gov

Method TypeKey FeaturesPotential Advantages
Iron-Catalyzed Reaction Uses an in-situ prepared, recyclable iron(II)-complex with TEMPO. organic-chemistry.orgModular, regioselective, broad functional group tolerance. organic-chemistry.org
Metal- and Solvent-Free Tandem Reaction Three-component reaction of ketones, NH4OAc, and a one-carbon source. organic-chemistry.orgEconomical, broad substrate scope, environmentally friendly. organic-chemistry.org
Solid-Phase Synthesis Immobilization of a precursor on a resin, followed by reaction and cleavage. nih.govAvoids certain side reactions, suitable for combinatorial chemistry. nih.gov
[C-C+C+N+C+N] Pseudo Five-Component Reaction Cyclocondensation of a methyl aryl ketone, two aldehyde equivalents, and two ammonium acetate equivalents. mdpi.comHigh atom economy, synthesis of complex pyrimidines from simple precursors. mdpi.com

Exploration of New Biological Targets and Mechanisms

The pyrimidine nucleus is a well-established pharmacophore present in numerous therapeutic agents. growingscience.comorientjchem.org Consequently, derivatives of this compound are being investigated for their potential to interact with novel biological targets, moving beyond traditional applications.

One of the most significant areas of research is the development of kinase inhibitors for cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives, which share the core pyrimidine structure, have been identified as potential multi-targeted kinase inhibitors. mdpi.com Similarly, pyridothienopyrimidine derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer treatment. nih.gov The structural framework of this compound provides a scaffold that can be modified to target the ATP-binding sites of various kinases.

Beyond oncology, new targets for infectious diseases are being explored. The enzyme salicylate (B1505791) synthase MbtI, which is essential for the survival of Mycobacterium tuberculosis but absent in humans, has emerged as an attractive target. mdpi.com Furan-based compounds have shown inhibitory action against MbtI, and the bioisosteric replacement of the furan (B31954) ring with a pyrimidine scaffold derived from this compound could lead to new antitubercular agents. mdpi.com In-silico tools are also being used to predict potential biological targets for acetate derivatives, identifying enzymes such as lyases, proteases, and G-protein coupled receptors as possibilities. semanticscholar.orgresearchgate.net

Derivative ClassPotential Biological TargetTherapeutic Area
Pyrrolo[2,3-d]pyrimidinesMultiple Tyrosine Kinases mdpi.comOncology mdpi.com
PyridothienopyrimidinesEpidermal Growth Factor Receptor (EGFR) Kinase nih.govOncology nih.gov
2-PhenylaminopyrimidinesBcr-Abl Tyrosine Kinase mdpi.comChronic Myeloid Leukemia mdpi.com
Furan BioisosteresSalicylate Synthase MbtI mdpi.comTuberculosis mdpi.com
General Acetate DerivativesLyase, Kinase, Protease, GPCRs semanticscholar.orgresearchgate.netVarious

Application in Materials Science and Other Non-Medicinal Fields

The utility of the pyrimidine moiety extends beyond medicine into the realm of materials science. researchgate.net The electron-deficient nature and nitrogen atoms of the pyrimidine ring in this compound make it a candidate for incorporation into advanced materials with unique optical and electronic properties.

Pyrimidine derivatives have been successfully used in the development of luminescent materials. researchgate.net Molecules with an extended π-conjugated system that includes a pyrimidine ring can exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netresearchgate.net For example, certain pyrimidine-containing compounds have been investigated for their electrogenerated chemiluminescent properties, which are directly applicable to light-emitting devices. researchgate.net

Furthermore, the nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions. This property can be exploited to create metal-organic frameworks (MOFs). The potential for this compound to serve as a building block for MOFs opens up applications in gas storage, catalysis, and separation technologies. The pyrimidine structure also has applications in environmental science, where derivatives have been studied for their ability to adsorb heavy metals, which are significant pollutants. novapublishers.com

Application AreaFunction of Pyrimidine MoietyExample of Use
Organic Electronics Core of electrogenerated chemiluminescent materials. researchgate.netresearchgate.netOrganic Light-Emitting Diodes (OLEDs). researchgate.net
Sensors Fluorescent detection of metal ions. researchgate.netFluorescent zinc detector. researchgate.net
Luminescent Materials Component of molecules with extended π-conjugated scaffolds. researchgate.netDyes for dye-sensitized solar cells (DSSCs). researchgate.net
Environmental Remediation Adsorption of environmental pollutants. novapublishers.comHeavy metal adsorption. novapublishers.com

Green Chemistry Approaches in Synthesis

In line with the global push for sustainable technology, green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.intandfonline.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods. benthamdirect.com

Microwave-assisted synthesis has emerged as a powerful tool in this area. It often leads to significantly shorter reaction times, cleaner reactions, and higher product yields. asianpubs.orgsemanticscholar.org For example, the synthesis of pyrimidine derivatives from chalcones and urea (B33335) can be completed in 7-10 minutes under microwave irradiation, compared to 4 hours using conventional refluxing. semanticscholar.org This method not only saves time and energy but also simplifies the workup procedure. rasayanjournal.co.in

Other green techniques being explored include solvent-free reactions, such as the "Grindstone Chemistry Technique," which involves grinding reactants together, often with a catalyst, to initiate the reaction. rasayanjournal.co.inresearchgate.net This method completely eliminates the need for potentially harmful solvents. researchgate.net The use of ultrasound irradiation and biodegradable ionic liquids as alternative reaction media are also gaining traction. rasayanjournal.co.in These methods align with the core objectives of green chemistry: reducing environmental impact while enhancing reaction efficiency and economic feasibility. rasayanjournal.co.injmaterenvironsci.com

ParameterConventional Synthesis semanticscholar.orgMicrowave-Assisted Synthesis semanticscholar.org
Energy Source Water bath (reflux)Microwave irradiation (210 W)
Reaction Time 4 hours7-10 minutes
Solvent EthanolEthanol
Procedure The reaction mixture is refluxed for an extended period.The reaction mixture is irradiated in a microwave for a short duration.
Advantages Simple setup.Drastically reduced reaction time, higher efficiency, cleaner reaction. asianpubs.orgsemanticscholar.org

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-pyrimidyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, esterification of 2-pyrimidylacetic acid with methanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux is a common approach. Optimization should focus on solvent selection (e.g., anhydrous methanol or THF), reaction temperature (typically 60–80°C), and catalyst loading (e.g., 1–5% H₂SO₄). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) is critical to achieving high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR to confirm the ester linkage (δ ~3.7 ppm for methoxy group) and pyrimidyl aromatic protons (δ ~8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 179.18 for C₉H₁₀N₂O₂) .
  • IR Spectroscopy : Absorbance bands for ester carbonyl (~1740 cm⁻¹) and pyrimidyl C=N stretching (~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-31G(d) basis set, can model electron density distributions and frontier molecular orbitals (HOMO/LUMO). This helps predict sites vulnerable to nucleophilic attack (e.g., the ester carbonyl or pyrimidyl nitrogen). Software like Gaussian or ORCA can be employed, with solvent effects modeled using the PCM approach .

Q. How can crystallographic data resolve discrepancies in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) provides unambiguous structural confirmation. For example, bond angles and torsion angles between the pyrimidine ring and ester group can distinguish between conformational isomers. Data collection at low temperature (e.g., 100 K) improves resolution .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer : Stability studies under varying pH (e.g., 1–14) and temperatures (25–60°C) should be conducted. HPLC or TLC monitoring can track degradation products. Buffered conditions (e.g., phosphate buffer at pH 7) and inert atmospheres (N₂/Ar) reduce hydrolysis. Derivatives with electron-withdrawing pyrimidyl substituents may enhance stability .

Experimental Design & Data Analysis

Q. How to design kinetic studies for reactions involving this compound as a substrate?

  • Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., hydroxide ions). Monitor reaction progress via UV-Vis spectroscopy (absorbance at λ ~260 nm for pyrimidyl rings) or HPLC. Rate constants (k) can be derived from linear regression of ln([substrate]) vs. time plots. Activation parameters (ΔH‡, ΔS‡) are calculated using the Eyring equation .

Q. How to address contradictory spectroscopic data in structural elucidation?

  • Methodological Answer : Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm through-space coupling between the methoxy group and carbonyl carbon. If crystallography is unavailable, compare experimental IR/MS data with computational predictions (e.g., DFT-simulated spectra) .

Applications in Academic Research

Q. What role does this compound play in drug discovery?

  • Methodological Answer : It serves as a precursor for pyrimidine-based pharmacophores. For example, coupling with amines via amidation yields potential kinase inhibitors. Researchers should screen derivatives using in vitro enzyme assays (e.g., EGFR kinase inhibition) and molecular docking (PDB: 1M17) to prioritize leads .

Q. How can this compound be utilized in materials science?

  • Methodological Answer : Its pyrimidyl ring enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for designing metal-organic frameworks (MOFs). Synthesis involves solvothermal reactions in DMF at 80–120°C. Characterize porosity via BET surface area analysis and stability via TGA .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
    Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C in airtight containers to prevent moisture absorption. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Acute toxicity data (e.g., LD₅₀) should be obtained from supplier SDS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.